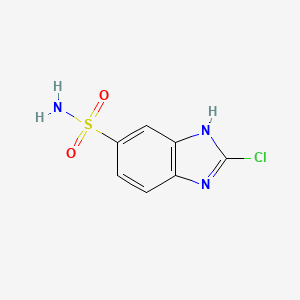![molecular formula C17H17NO2S B2667202 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide CAS No. 2097918-57-3](/img/structure/B2667202.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and the benzamide moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the amide group.
Substituted Benzofuran Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, leading to effects on cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide: shares structural similarities with other benzofuran derivatives, such as psoralen and angelicin.
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
Angelicin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
Structural Features: The presence of both the benzofuran ring and the methylsulfanyl group makes this compound unique compared to other benzofuran derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-14-6-4-5-12(9-14)17(19)18-10-13-11-20-16-8-3-2-7-15(13)16/h2-9,13H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPRHVDQWACRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2667119.png)


![N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2667124.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-cyclopropyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2667132.png)

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
methanamine](/img/structure/B2667142.png)
